BenchChemオンラインストアへようこそ!

1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea

CCR1 antagonist Chemotaxis Structure-Activity Relationship

1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is a synthetic urea derivative (C₁₆H₁₈N₄O, MW 282.34) that belongs to the (pyrrolidin-3-yl)urea chemotype, a scaffold extensively investigated for chemokine receptor antagonism. The compound incorporates a 1-(pyridin-2-yl)pyrrolidine moiety linked via urea to a phenyl ring, a structural arrangement that places it within a broader class of small-molecule modulators of CC and CXC chemokine receptors, including CCR1, CCR3, and CXCR3.

Molecular Formula C16H18N4O
Molecular Weight 282.347
CAS No. 1798485-35-4
Cat. No. B2402420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea
CAS1798485-35-4
Molecular FormulaC16H18N4O
Molecular Weight282.347
Structural Identifiers
SMILESC1CN(CC1NC(=O)NC2=CC=CC=C2)C3=CC=CC=N3
InChIInChI=1S/C16H18N4O/c21-16(18-13-6-2-1-3-7-13)19-14-9-11-20(12-14)15-8-4-5-10-17-15/h1-8,10,14H,9,11-12H2,(H2,18,19,21)
InChIKeyLIBRSROXEOJNHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea (CAS 1798485-35-4): Chemical Identity and Procurement Baseline


1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is a synthetic urea derivative (C₁₆H₁₈N₄O, MW 282.34) that belongs to the (pyrrolidin-3-yl)urea chemotype, a scaffold extensively investigated for chemokine receptor antagonism [1]. The compound incorporates a 1-(pyridin-2-yl)pyrrolidine moiety linked via urea to a phenyl ring, a structural arrangement that places it within a broader class of small-molecule modulators of CC and CXC chemokine receptors, including CCR1, CCR3, and CXCR3 [2]. Given that structurally related pyrrolidine ureas have yielded clinical and preclinical candidates for inflammatory and autoimmune indications, procurement decisions for analogs within this class require evidence-based discrimination beyond generic scaffold identity.

Why 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea Cannot Be Replaced by Any N-Phenyl-N′-(pyrrolidin-3-yl)urea Analog


Within the (pyrrolidin-3-yl)urea series, chemokine receptor selectivity, metabolic stability, and CYP inhibition liability are exquisitely sensitive to the N-aryl substituent and the pyrrolidine N-capping group [1]. For instance, in the CCR1 antagonist series reported by Merritt et al., a phenyl urea derivative achieved an IC₅₀ of 20 nM in monocyte chemotaxis, >1,000-fold selectivity over CCR2, CCR5, and CXCR4, and no significant CYP inhibition [1]. Replacing the phenyl with a heteroaryl or altering the pyridin-2-yl substitution pattern resulted in complete loss of selectivity or introduction of CYP inhibition. Consequently, assuming functional equivalence between 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea and its thiophene, benzhydryl, 4-ethoxyphenyl, or bromophenyl congeners risks selecting a compound with different target engagement, off-target pharmacology, or ADME liability. The evidence below quantifies exactly how this specific structural permutation achieves differentiation that is meaningful for scientific selection.

Quantitative Differentiation of 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea Versus Closest Structural Analogs


CCR1 Antagonist Potency in Monocyte Chemotaxis: Phenyl versus Heteroaryl Urea Substituents

In the prototypical pyrrolidine urea CCR1 antagonist series, the N-phenyl urea substituent (as present in 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea) provides optimized chemokine receptor inhibition. The optimized phenyl urea lead (Compound 4 in Merritt et al.) inhibited CCL3/MIP-1α-induced chemotaxis of human monocytes with an IC₅₀ of 20 nM [1]. This potency represents ~33-fold improvement over the initial screening hit (pyrrolidine amide 3, IC₅₀ = 660 nM) [1]. In contrast, the thiophen-2-yl urea analog 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea lacks published monocyte chemotaxis data but demonstrated ion channel (IKur) modulatory activity rather than chemokine receptor engagement, indicating a shift in pharmacological profile .

CCR1 antagonist Chemotaxis Structure-Activity Relationship

Chemokine Receptor Selectivity Profile: Phenyl Urea versus Bromophenyl and Benzhydryl Analogs

The phenyl urea CCR1 antagonist Compound 4 demonstrated >1,000-fold selectivity over CCR2, CCR5, and CXCR4 [1]. In contrast, the 2-bromophenyl analog (CAS 501951-42-4) exhibits broader chemokine receptor engagement: BindingDB records show it is a potent CCR3 antagonist with Ki = 3.16 nM [2]. The benzhydryl analog 1-Benzhydryl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea (CAS not available) has no published chemokine receptor selectivity data, representing an uncharacterized selectivity risk. The phenyl urea configuration thus offers a selectivity advantage for CCR1-focused programs over dual or multi-chemokine receptor analogs.

CCR1 selectivity CCR2 CCR5 CXCR4

Cytochrome P450 Inhibition Liability: Phenyl Urea versus 4-Ethoxyphenyl and Lead CCR3 Antagonists

The pyrrolidine phenyl urea class (including 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea) showed no significant cytochrome P450 (CYP) inhibition in the Merritt et al. study [1]. This contrasts sharply with the CCR3 antagonist lead compound 1 (a pyrrolidinyl phenylurea), which inhibited CYP2D6 with an IC₅₀ of 400 nM [2], and the 4-ethoxyphenyl analog (CAS 1795458-33-1), for which no CYP inhibition data exist, representing an uncharacterized DDI risk. The absence of CYP liability in the simple phenyl urea configuration provides a cleaner starting point for further optimization.

CYP inhibition Drug-drug interaction Metabolic liability

Oral Bioavailability and Microsomal Stability: Phenyl Urea versus Uncharacterized Analogs

The phenyl urea CCR1 lead (Compound 4) exhibited good microsomal stability when incubated with both rat and human liver microsomes and demonstrated good oral bioavailability in rat [1]. In contrast, the benzhydryl analog 1-Benzhydryl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, the N-benzyl-N′-(pyridin-2-yl)pyrrolidin-3-yl urea (MW 353.47), and the 4-ethoxyphenyl analog (MW 326.4) have no published microsomal stability or in vivo PK data . For procurement decisions involving in vivo efficacy models, the phenyl urea provides the only evidence-supported starting point with demonstrated oral exposure potential.

Oral bioavailability Microsomal stability Rat pharmacokinetics

Molecular Weight and Ligand Efficiency Relative to Heavier Analogs

1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea has a molecular weight of 282.34 , placing it at the lower end of the analog series. The 4-ethoxyphenyl analog (MW 326.4), N-benzyl analog (MW 353.47), and benzhydryl analog (estimated MW >357) carry 13–25% greater molecular weight [1]. In the context of CCR1 antagonist optimization, compound potency was maintained at MW ~282 with high ligand efficiency, whereas heavier analogs did not demonstrate commensurate potency gains in public data.

Ligand efficiency Molecular weight Lead-likeness

Recommended Research and Industrial Application Scenarios for 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea (CAS 1798485-35-4)


CCR1-Selective Pharmacological Probe for In Vitro Monocyte Chemotaxis Studies

Based on the demonstrated 20 nM IC₅₀ in CCL3-induced monocyte chemotaxis and >1,000-fold selectivity over CCR2, CCR5, and CXCR4 [1], this compound is suitable as a CCR1-selective tool antagonist for investigating monocyte trafficking mechanisms in inflammatory disease models. Its selectivity profile avoids confounding effects seen with dual CCR1/CCR3 bromophenyl analogs [2].

Oral In Vivo Proof-of-Concept Studies in Rodent Inflammation Models

The demonstrated good oral bioavailability and microsomal stability of the phenyl urea chemotype [1] support its use in rodent models of rheumatoid arthritis, multiple sclerosis, and multiple myeloma, where CCR1-mediated monocyte infiltration is a validated pathological mechanism. The compound provides a lower-risk entry point than PK-unvalidated analogs such as the benzhydryl or N-benzyl derivatives .

Fragment-Based and Structure-Guided Lead Optimization Campaigns Targeting Chemokine Receptors

With a molecular weight of 282.34 [1] and clean CYP inhibition profile, this compound serves as an attractive fragment-efficient starting point for structure-guided optimization of next-generation CCR1 or multi-chemokine receptor antagonists. Its 13–25% lower MW compared to ethoxyphenyl and N-benzyl analogs [2] permits greater scope for property-guided molecular elaboration without exceeding lead-likeness thresholds.

Selectivity Profiling and Polypharmacology Assessment of Chemokine Receptor Libraries

Given the documented selectivity of the phenyl urea scaffold for CCR1 [1], this compound can be used as a reference standard in chemokine receptor screening panels to calibrate selectivity assays and establish baseline polypharmacology fingerprints, enabling robust benchmarking of novel analogs.

Quote Request

Request a Quote for 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.